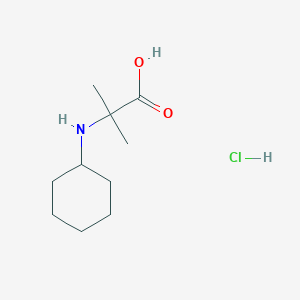
2-(Cyclohexylamino)-2-methylpropanoic acid hydrochloride
Overview
Description
2-(Cyclohexylamino)-2-methylpropanoic acid hydrochloride, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the University of Queensland, Australia. Since then, CX-5461 has gained significant attention in the scientific community due to its potential as a cancer treatment.
Mechanism of Action
2-(Cyclohexylamino)-2-methylpropanoic acid hydrochloride works by binding to a specific region of RNA polymerase I, known as the DNA-binding cleft. This prevents the enzyme from properly interacting with DNA, thereby inhibiting transcription. Additionally, this compound has been shown to induce DNA damage, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase the expression of p53, a tumor suppressor protein that plays a critical role in regulating cell growth and division. This compound has also been shown to induce autophagy, a cellular process that helps to maintain cellular homeostasis and prevent the accumulation of damaged proteins and organelles.
Advantages and Limitations for Lab Experiments
One advantage of 2-(Cyclohexylamino)-2-methylpropanoic acid hydrochloride is its selectivity for RNA polymerase I transcription. This allows for more targeted inhibition of cancer cells, while minimizing off-target effects. However, this compound also has some limitations for lab experiments. For example, this compound has relatively poor solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on 2-(Cyclohexylamino)-2-methylpropanoic acid hydrochloride. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Additionally, researchers are investigating the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Finally, there is interest in exploring the use of this compound in combination with immunotherapy, which could help to enhance the immune system's ability to target and eliminate cancer cells.
Scientific Research Applications
2-(Cyclohexylamino)-2-methylpropanoic acid hydrochloride has been shown to selectively inhibit RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death. As a result, this compound has been investigated as a potential treatment for various types of cancer, including breast, ovarian, and hematological malignancies.
properties
IUPAC Name |
2-(cyclohexylamino)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13)11-8-6-4-3-5-7-8;/h8,11H,3-7H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFFWHGNZVNEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803605-05-1 | |
| Record name | Alanine, N-cyclohexyl-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803605-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



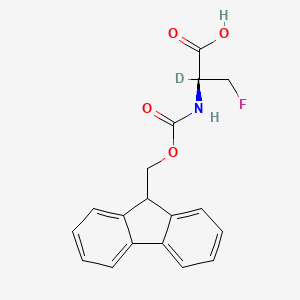
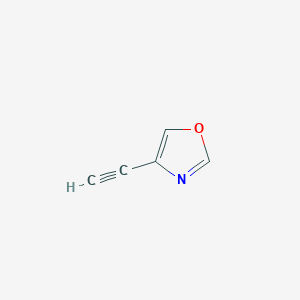


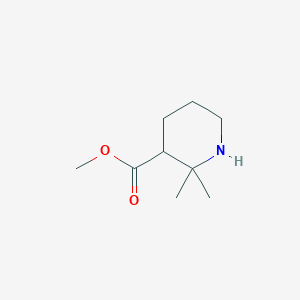

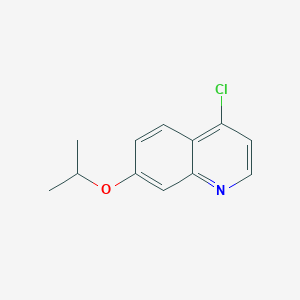

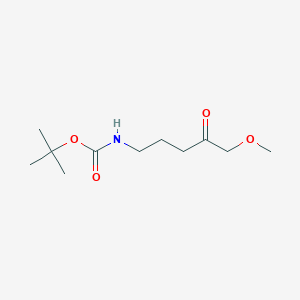

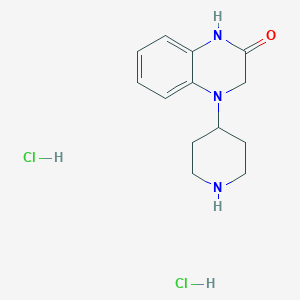
![[4-(Prop-1-yn-1-yloxy)phenyl]methanol](/img/structure/B3391466.png)
![N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride](/img/structure/B3391469.png)
